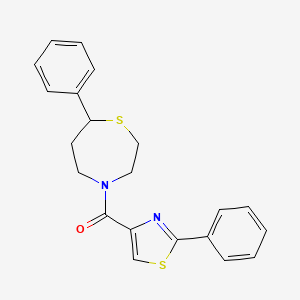

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride, also known as ACPD, is a chemical compound that has been widely studied for its potential applications in scientific research. ACPD has been found to have a range of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.

Scientific Research Applications

Infrared Spectrum Analysis

N-(3-Aminopropyl)-N-methylacetamide has been studied for its contributions to the infrared spectrum (IR), particularly in the amide I, II, and III bands. This research, conducted using density functional theory quantum chemistry methods, helps in understanding the formation of the amide infrared spectrum, which is significant in fields like organic chemistry, analytical chemistry, and chemical biology (Yan Ji et al., 2020).

Noncovalent Bond Analysis

Studies have shown that N-methylacetamide, a model of the peptide unit in proteins, interacts with various S-containing molecules, revealing a range of noncovalent bonds. This interaction provides insights into different attractive forces significant in understanding molecular bonding and interactions (U. Adhikari & S. Scheiner, 2012).

Normal Vibrations Study

Research on the in-plane normal vibrations of N-methylacetamide has been conducted to allow quantitative discussions concerning the nature of amide vibrations, which is crucial for understanding molecular dynamics in various chemical contexts (T. Miyazawa et al., 1958).

Cation-Amide Binding Study

Investigations into how cations interact with N-methylacetamide in aqueous solutions have been significant in understanding specific ion effects on proteins. These studies use spectroscopic methods to explore these interactions, providing valuable insights into molecular dynamics and protein behavior (E. Pluhařová et al., 2014).

Hydrolysis Mechanism in High-Temperature Water

N-methylacetamide has been used as a model to investigate the hydrolysis kinetics and mechanisms of N-substituted amides in high-temperature water, contributing significantly to our understanding of chemical processes under extreme conditions (P. Duan et al., 2010).

Static Disorder in N-Methylacetamide

X-ray electron density studies of N-methylacetamide at low temperatures have revealed static disorder in its structure, providing essential insights into the configuration of biologically important molecules (F. Hamzaoui & F. Baert, 1994).

Mechanism of Action

Target of Action

It is known that similar compounds interact withHistone acetyltransferase KAT2B .

Mode of Action

It is known that similar compounds can interact with their targets and cause changes at the molecular level .

Biochemical Pathways

It is known that similar compounds can affect various biochemical pathways .

Pharmacokinetics

Similar compounds have been studied, and their absorption, distribution, metabolism, and excretion (adme) properties have been analyzed .

Result of Action

It is known that similar compounds can have various effects at the molecular and cellular level .

Action Environment

It is known that environmental factors can significantly influence the action of similar compounds .

properties

IUPAC Name |

N-(3-aminopropyl)-N-methylacetamide;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O.2ClH/c1-6(9)8(2)5-3-4-7;;/h3-5,7H2,1-2H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYHVYWLETJRDCU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)CCCN.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H16Cl2N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-Aminopropyl)-N-methylacetamide;dihydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[4-nitro-3-(3,3,3-trifluoropropoxy)-1H-pyrazol-1-yl]propanoic acid](/img/structure/B2804631.png)

![1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-2-(benzylthio)ethan-1-one](/img/structure/B2804633.png)

![N-(1-Methylcyclobutyl)-5-azaspiro[2.4]heptane-2-carboxamide](/img/structure/B2804637.png)

![N-(2-(6-(ethylthio)-4-(isobutylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2804638.png)

![4-Fluoro-2-methylbenzo[d]oxazole](/img/structure/B2804639.png)

![(Z)-2-cyano-N-[(3-fluoro-4-propan-2-yloxyphenyl)methyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B2804646.png)

![3-[(3-Propanamidophenyl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2804650.png)

![2-(4-isopropylphenoxy)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2804651.png)